molecular formula C6H11BrO2 B6232809 (2R)-2-bromo-4-methylpentanoic acid CAS No. 42990-28-3

(2R)-2-bromo-4-methylpentanoic acid

Cat. No.: B6232809
CAS No.: 42990-28-3
M. Wt: 195.1
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Description

(2R)-2-Bromo-4-methylpentanoic acid: is a brominated organic compound with the molecular formula C6H11BrO2 . It is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly influence its chemical behavior and interactions.

Synthetic Routes and Reaction Conditions:

  • Halogenation of 4-Methylpentanoic Acid: The compound can be synthesized by the bromination of 4-methylpentanoic acid using bromine in the presence of a suitable catalyst.

  • Reductive Bromination: Another method involves the reduction of 2-bromopentanoic acid using a reducing agent like lithium aluminium hydride (LiAlH4) followed by bromination.

Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled bromination reactions under specific conditions to ensure high yield and purity. The process involves the use of advanced reactors and purification techniques to achieve the desired product.

Chemical Reactions Analysis

(2R)-2-Bromo-4-methylpentanoic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2-bromo-4-methylpentanoic acid derivatives, such as esters or amides.

  • Reduction: Reduction reactions can convert the bromo group to a hydroxyl group, resulting in 2-hydroxy-4-methylpentanoic acid.

  • Substitution Reactions: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.

  • Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides are used in substitution reactions.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Hydroxy Compounds: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

(2R)-2-Bromo-4-methylpentanoic acid: has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-bromo-4-methylpentanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2-Bromo-4-methylpentanoic acid (2S enantiomer)

  • 2-Bromo-3-methylpentanoic acid

  • 2-Bromo-5-methylpentanoic acid

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Properties

CAS No.

42990-28-3

Molecular Formula

C6H11BrO2

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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